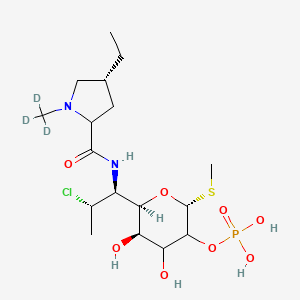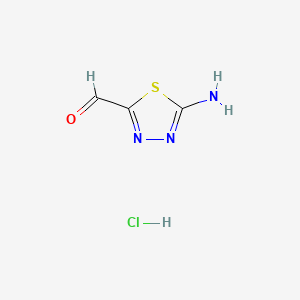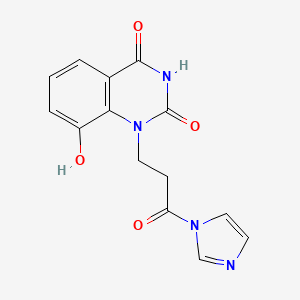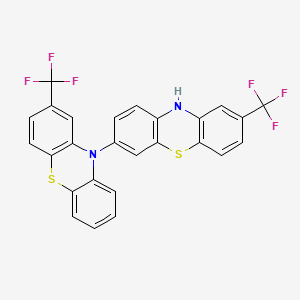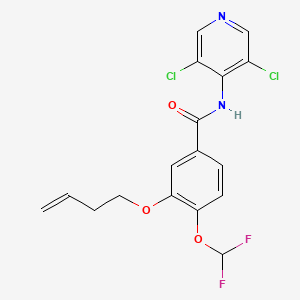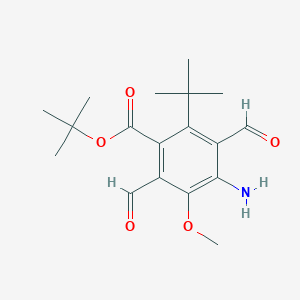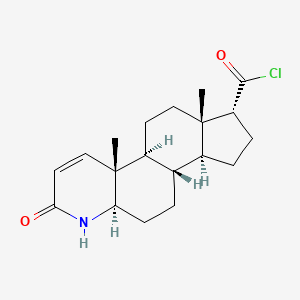
3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride: is a synthetic organic compound that belongs to the class of steroidal lactams. It is characterized by its unique structure, which includes a 3-oxo group, a 4-aza group, and a 5alpha-androst-1-ene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride typically involves multiple steps, starting from readily available steroidal precursors. The key steps include the introduction of the 3-oxo group, the formation of the 4-aza group, and the chlorination of the 17alpha-carboxylic acid. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride undergoes various chemical reactions, including:
Oxidation: Conversion of the 3-oxo group to other functional groups.
Reduction: Reduction of the 3-oxo group to a hydroxyl group.
Substitution: Chlorine atom substitution at the 17alpha position with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound for drug discovery.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical studies.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.
Comparación Con Compuestos Similares
Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A related compound with a methyl ester group instead of a chloride.
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid: A similar compound with a carboxylic acid group instead of a chloride.
Uniqueness: 3-Oxo-4-aza-5alpha-androst-1-ene-17alpha-carboxylic Acid Chloride is unique due to its specific functional groups and reactivity. The presence of the chloride group at the 17alpha position allows for unique substitution reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C19H26ClNO2 |
|---|---|
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14-,15+,18-,19+/m0/s1 |
Clave InChI |
MRDQHUNRGMHNEB-QPSDCTRZSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
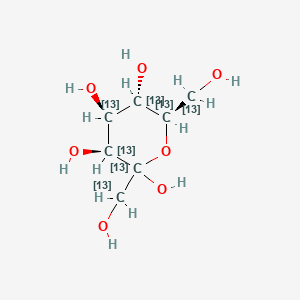
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
